3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-(3-methylbutyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-12(2)8-9-20-11-19-16-15(10-22-17(16)18(20)21)14-6-4-13(3)5-7-14/h4-7,10-12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNLAQWSLMEPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate This reaction leads to the formation of the thieno[3,2-d]pyrimidine core
Chemical Reactions Analysis
3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopentyl or p-tolyl groups can be replaced with other substituents using appropriate nucleophiles.
Cyclization: The thieno[3,2-d]pyrimidine core can be further modified through cyclization reactions to form more complex structures.
Scientific Research Applications
3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has shown potential in various scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antitubercular agent.
Biological Studies: The compound has been evaluated for its cytotoxicity against various cell lines and has been found to be non-cytotoxic.
Material Science: Thieno[3,2-d]pyrimidine derivatives have been used in the development of organic light-emitting diodes (OLEDs) due to their efficient electroluminescence properties.
Mechanism of Action
The mechanism of action of 3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, thieno[3,2-d]pyrimidine derivatives have been found to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is an attractive drug target for developing antitubercular agents . The compound’s ability to inhibit this enzyme disrupts the energy metabolism of the bacteria, leading to its antimicrobial effects.
Comparison with Similar Compounds
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is highly modular, with substitutions at positions 2, 3, 6, and 7 significantly altering physicochemical and biological properties. Below is a detailed comparison of 3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one with key analogues:
Key Observations:
- Electronic Effects : The p-tolyl group (electron-donating methyl) at position 7 may facilitate π-π stacking interactions in target binding, contrasting with electron-withdrawing groups like 3-fluorophenyl in or trifluoromethyl in .
- Synthetic Accessibility : Yields for analogues vary widely (48–74.5%), with microwave-assisted methods (e.g., ) offering efficiency over traditional reflux conditions. The target compound’s synthesis likely requires optimized alkylation steps, though specific data are unavailable.
Physicochemical Properties
- Molecular Weight: The target compound (MW: ~324.5 g/mol) is heavier than simpler derivatives like 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (MW: 246.26 g/mol, ) due to its bulky substituents.
- Solubility : The isopentyl and p-tolyl groups may reduce aqueous solubility compared to hydroxylated analogues (e.g., 3b in , which has a 3-hydroxyphenyl group).
Biological Activity
3-Isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound belonging to the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer treatment and as an enzyme inhibitor. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various cell lines, and structural characteristics that contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and its interaction with cellular pathways involved in cancer progression.
- Tubulin Binding : Similar compounds in the thieno[3,2-d]pyrimidine class have been shown to bind to the colchicine site on tubulin. This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- VEGFR Inhibition : Research indicates that compounds with similar structures can inhibit vascular endothelial growth factor receptor (VEGFR) tyrosine kinase activity, which is crucial for tumor angiogenesis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Study | Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | SKOV3 (ovarian cancer) | 1 nM | Tubulin polymerization inhibition | Induces G2/M phase arrest |
| Study 2 | Various tumor lines | ~10 µM | VEGFR inhibition | Overcomes P-glycoprotein-mediated MDR |
| Study 3 | MCF-7 (breast cancer) | 0.77 µM | Apoptosis induction | Structural modifications enhance activity |
Case Study 1: Antiproliferative Activity
In a study investigating a series of thieno[3,2-d]pyrimidines, compound analogs demonstrated potent antiproliferative activity against various tumor cell lines. The lead compound exhibited an IC50 value of approximately 1 nM against SKOV3 cells, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Enzyme Inhibition
Another study focused on the synthesis and evaluation of thieno[3,2-d]pyrimidinones as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). Two derivatives showed moderate inhibition rates (36% and 25% at 1 µM), suggesting that structural features significantly influence enzyme binding and activity .
Structural Characteristics
The structural composition of this compound plays a critical role in its biological activity. The presence of the isopentyl and p-tolyl groups enhances lipophilicity and may facilitate better membrane permeability and target interaction. Additionally, conformational rigidity provided by the thienopyrimidine framework contributes to its stability and efficacy as an inhibitor.
Q & A
Q. What are the common synthetic routes for 3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation reactions. For example, refluxing thiophene precursors with acetic anhydride and triethyl orthoformate (HC(OEt)₃) under acidic conditions yields the thienopyrimidinone core . Optimization involves adjusting reaction time (4–12 hours), solvent selection (e.g., isopropanol for crystallization), and substituent-specific protection/deprotection steps . Alternative methods, such as the Vilsmeier-Haack reaction (DMF-POCl₃), provide regioselectivity for 7-aryl substituents .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Use a combination of:
- IR spectroscopy : Confirm carbonyl (C=O) at ~1700 cm⁻¹ and thiophene ring vibrations .
- ¹H/¹³C NMR : Assign isopentyl protons (δ 1.2–1.8 ppm) and p-tolyl aromatic protons (δ 7.2–7.4 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with theoretical molecular weights .
- X-ray crystallography : Resolve regiochemical ambiguities, as demonstrated for related thienopyrimidinones .
Advanced Research Questions
Q. How do substituent modifications at the 3- and 7-positions influence biological activity, and what computational tools validate these structure-activity relationships (SAR)?
- 3-position : Isopentyl groups enhance lipophilicity, improving membrane permeability. Substitution with polar groups (e.g., amino) reduces activity due to decreased bioavailability .
- 7-position : p-Tolyl groups contribute to π-π stacking in enzyme binding pockets (e.g., PDE7 or tyrosine kinase inhibition). Meta-substituted aryl groups diminish selectivity .
- Computational validation : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to targets like PDE7 or tyrosinase. Density functional theory (DFT) calculates electronic effects of substituents .
Q. How can contradictory data in biological assays (e.g., PDE7 vs. antiplasmodial activity) be resolved?
- Assay conditions : Compare enzyme sources (e.g., recombinant human PDE7 vs. Plasmodium falciparum cultures) and buffer pH .
- Cellular models : Use orthogonal assays (e.g., MTT for cytotoxicity and cAMP quantification for PDE7 inhibition ).
- Off-target profiling : Screen against kinase panels or GPCRs to identify polypharmacology .
Q. What strategies improve solubility and pharmacokinetics without compromising target affinity?
- Prodrug design : Introduce hydrolyzable esters at the 3-isopentyl group to enhance aqueous solubility .
- Co-crystallization studies : Identify solvent-accessible regions for PEGylation or cyclodextrin complexation .
- Metabolic stability : Replace labile groups (e.g., methyl with trifluoromethyl) based on microsomal stability assays .
Methodological Challenges
Q. How can researchers address discrepancies in reported melting points or spectroscopic data for this compound?
- Reproducibility checks : Verify synthetic protocols (e.g., purity of starting materials in vs. ).
- Hygroscopicity : Store compounds under inert atmosphere to prevent hydration-induced melting point shifts .
- Multi-lab validation : Cross-reference data with independent studies (e.g., anti-melanoma activity in vs. ).
Q. What analytical techniques are critical for detecting byproducts in scaled-up syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
